molecular formula C19H18N8O7 B3326577 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid CAS No. 26360-21-4

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid

Cat. No. B3326577
CAS RN: 26360-21-4
M. Wt: 470.4 g/mol
InChI Key: QPWWRIJXAKSKLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular weight of 470.4 g/mol. It contains multiple functional groups, including an amino group, a nitrosoamino group, a benzoyl group, and a pentanedioic acid group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 470.4 g/mol. Unfortunately, the available information does not provide details on other physical and chemical properties such as density, boiling point, and melting point .

Scientific Research Applications

Stability and Degradation Studies

A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to understand the stability and degradation pathways of nitisinone, a compound with a similar structure to the queried chemical. The investigation into nitisinone's stability under various conditions, including pH, temperature, and UV radiation, aids in comprehending the degradation behaviors of related compounds. This research illuminates the environmental and storage conditions affecting compound stability, crucial for drug formulation and regulatory compliance (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Pharmacological Interactions

Research on ion transport inhibitors, such as the study conducted by Bernardinelli et al. (2016), reveals insights into the interactions of specific chemical compounds with biological systems. While the focus was on pendrin (SLC26A4) activity, such investigations are pivotal for understanding how structurally similar compounds, including the one , might interact with and affect cellular processes. This knowledge is beneficial for developing new therapeutic agents targeting specific physiological pathways (Bernardinelli, Costa, Nofziger, Paulmichl, & Dossena, 2016).

Environmental and Toxicological Assessments

The degradation of pharmaceuticals and their environmental impacts are of increasing concern. Studies like the one by Qutob et al. (2022) on acetaminophen degradation using advanced oxidation processes (AOPs) provide crucial data on the fate of pharmaceutical compounds in the environment. Such research helps in assessing the environmental risks associated with the disposal and breakdown of drugs, including potential toxicity and the formation of hazardous by-products. Understanding the degradation pathways and by-products of complex pharmaceuticals aids in developing safer and more eco-friendly drug formulations (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Methopterin, is osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This function is critical for the maintenance, repair, and remodeling of bones.

Mode of Action

Methopterin interacts with osteoclasts and inhibits their proliferation . It also suppresses the activation and bone resorption function of osteoclasts . This interaction results in the induction of osteoclast apoptosis, or programmed cell death .

Result of Action

The primary molecular and cellular effect of Methopterin’s action is the inhibition of osteoclast proliferation and function . This leads to a decrease in bone resorption, potentially slowing the progression of diseases characterized by excessive bone breakdown, such as osteoporosis.

properties

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWWRIJXAKSKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316390
Record name NSC302973
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26360-21-4
Record name NSC302973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC302973
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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